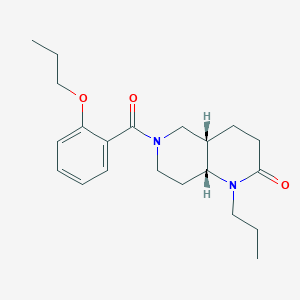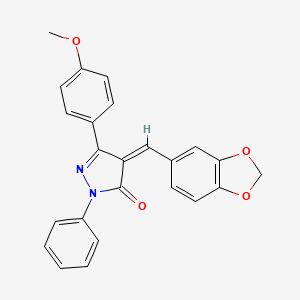![molecular formula C17H17N9 B5347971 N-propyl-5-{1-[3-(1H-tetrazol-1-yl)phenyl]-1H-imidazol-2-yl}pyrimidin-2-amine](/img/structure/B5347971.png)
N-propyl-5-{1-[3-(1H-tetrazol-1-yl)phenyl]-1H-imidazol-2-yl}pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propyl-5-{1-[3-(1H-tetrazol-1-yl)phenyl]-1H-imidazol-2-yl}pyrimidin-2-amine, also known as PTZTP, is a chemical compound that has been extensively studied for its potential use in scientific research. PTZTP belongs to the class of imidazole-based compounds that have shown promising results in various fields of research.
Mechanism of Action
The exact mechanism of action of N-propyl-5-{1-[3-(1H-tetrazol-1-yl)phenyl]-1H-imidazol-2-yl}pyrimidin-2-amine is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. This compound has been shown to enhance the activity of GABA-A receptors, leading to an increase in inhibitory neurotransmission. This, in turn, leads to a decrease in neuronal excitability, which is thought to be responsible for its anticonvulsant, anxiolytic, and antidepressant properties.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This, in turn, leads to a decrease in neuronal excitability, which is thought to be responsible for its anticonvulsant, anxiolytic, and antidepressant properties. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential use in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-propyl-5-{1-[3-(1H-tetrazol-1-yl)phenyl]-1H-imidazol-2-yl}pyrimidin-2-amine is its potential use in the treatment of various neurological and inflammatory diseases. It has been shown to have anticonvulsant, anxiolytic, and antidepressant properties, making it a potential candidate for the treatment of epilepsy, anxiety, and depression. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
One of the limitations of this compound is its limited solubility in water, which may make it difficult to administer in some experimental settings. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Future Directions
There are a number of future directions for research on N-propyl-5-{1-[3-(1H-tetrazol-1-yl)phenyl]-1H-imidazol-2-yl}pyrimidin-2-amine. One potential direction is to further investigate its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression. Another potential direction is to investigate its potential use in the treatment of various inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of N-propyl-5-{1-[3-(1H-tetrazol-1-yl)phenyl]-1H-imidazol-2-yl}pyrimidin-2-amine involves the reaction of 5-(4-bromophenyl)-1-propylpyrimidin-2(1H)-one with 1-(3-azidophenyl)-2-bromoethanone in the presence of sodium azide and copper (I) iodide. The resulting compound is then treated with 1,2-diaminoethane to give this compound.
Scientific Research Applications
N-propyl-5-{1-[3-(1H-tetrazol-1-yl)phenyl]-1H-imidazol-2-yl}pyrimidin-2-amine has been extensively studied for its potential use in scientific research. It has been shown to have anticonvulsant, anxiolytic, and antidepressant properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy, anxiety, and depression. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
N-propyl-5-[1-[3-(tetrazol-1-yl)phenyl]imidazol-2-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N9/c1-2-6-19-17-20-10-13(11-21-17)16-18-7-8-25(16)14-4-3-5-15(9-14)26-12-22-23-24-26/h3-5,7-12H,2,6H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMVKWHAFLWIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=C(C=N1)C2=NC=CN2C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-7-(1-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5347898.png)
![7-acetyl-2-methyl-4-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5347899.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5347900.png)
![2-(1,3-benzoxazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-(3-pyridinyl)-2-propen-1-one](/img/structure/B5347902.png)
![6-{2-[4-(difluoromethoxy)-3-ethoxyphenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5347909.png)
![3-hydroxy-3-[(4-hydroxypiperidin-1-yl)methyl]-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5347910.png)
![8-methyl-3-[(4-methylpiperazin-1-yl)methyl]-2-(piperidin-1-ylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B5347913.png)

![2-(4-methoxyphenyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5347933.png)
![(1S*,3R*)-3-amino-N-{4-[2-oxo-2-(1-pyrrolidinyl)ethyl]phenyl}cyclopentanecarboxamide](/img/structure/B5347940.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B5347947.png)
![4-[8-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5347963.png)
